4-ethoxy-N-{3-[(1-methoxypropan-2-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide
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Overview
Description
4-ethoxy-N-{3-[(1-methoxypropan-2-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-{3-[(1-methoxypropan-2-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
4-ethoxy-N-{3-[(1-methoxypropan-2-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-{3-[(1-methoxypropan-2-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The quinoxaline ring and sulfonamide group are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or antimicrobial actions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-ethoxy-N-{3-[(1-methoxypropan-2-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide is unique due to its specific combination of functional groups and its potential applications in various fields. The presence of the quinoxaline ring and sulfonamide group distinguishes it from other similar compounds, providing unique reactivity and biological activity.
Properties
Molecular Formula |
C20H24N4O4S |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-ethoxy-N-[3-(1-methoxypropan-2-ylamino)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H24N4O4S/c1-4-28-15-9-11-16(12-10-15)29(25,26)24-20-19(21-14(2)13-27-3)22-17-7-5-6-8-18(17)23-20/h5-12,14H,4,13H2,1-3H3,(H,21,22)(H,23,24) |
InChI Key |
CLHRPSHQPCSYCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC(C)COC |
Origin of Product |
United States |
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